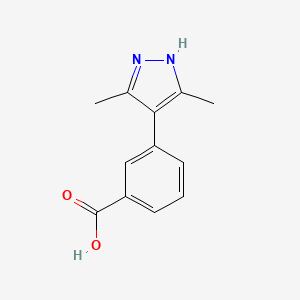amine hydrochloride CAS No. 1240590-84-4](/img/structure/B6343943.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propan-2-yl)amine hydrochloride is an organic compound with the molecular formula C10H15ClN2O. It is an intermediate in organic synthesis, with applications in the pharmaceutical industry. This compound has been studied for its potential applications in the field of medicinal chemistry, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Mechanistic Insights into Chemical Reactions
The study by Yokoyama (2015) provides insights into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of the γ-hydroxymethyl group in the mechanism of a C6-C2-type model compound. This research contributes to our understanding of the chemical behavior of complex molecules and their potential applications in lignin degradation and biofuel production (T. Yokoyama, 2015).
Environmental Estrogens and Toxicology
The study by Cummings (1997) discusses methoxychlor, a chemical with proestrogenic activity, highlighting the metabolism and toxic effects on fertility and development. This research is crucial for understanding the environmental impact of synthetic chemicals on human health and wildlife (A. Cummings, 1997).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor ligands, as reviewed by Jůza et al. (2022), includes compounds with structural similarities to “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” for the treatment of neuropsychiatric disorders. This highlights the compound's relevance in designing novel therapeutic agents targeting the dopaminergic system (Radomír Jůza, K. Musílek, E. Mezeiova, O. Soukup, J. Korábečný, 2022).
Cancer Therapy
The immunosuppressant FTY720, discussed by Zhang et al. (2013), shows antitumor efficacy in preclinical cancer models. This study underscores the potential for compounds like “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” to be explored for their antitumor properties and mechanisms of action independent of their primary pharmacological targets (Li Zhang, Han-dong Wang, Xiang-jun Ji, Z. Cong, Jianhong Zhu, Yuan Zhou, 2013).
Carcinogenic Potential of Thiophene Analogues
The study by Ashby et al. (1978) examines the carcinogenic potential of thiophene analogues, which are structurally related to benzidine and 4-aminobiphenyl. Research in this area provides a foundation for understanding how structural modifications affect carcinogenicity and can inform safety assessments of new chemical entities (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978).
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11(2)14-10-4-5-12-6-8-13(15-3)9-7-12;/h4-9,11,14H,10H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIUMSIUZDURDD-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC=CC1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C=C/C1=CC=C(C=C1)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)

![tert-Butyl 8-amino-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6343900.png)
![4-(4-Ethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343913.png)
![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

![1-[4-(3-Chlorophenoxy)butyl]piperazine](/img/structure/B6343928.png)
amine](/img/structure/B6343933.png)
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)